Dotriacont-9-ene

Description

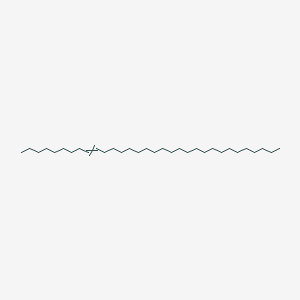

Structure

2D Structure

Properties

CAS No. |

90267-78-0 |

|---|---|

Molecular Formula |

C32H64 |

Molecular Weight |

448.8 g/mol |

IUPAC Name |

dotriacont-9-ene |

InChI |

InChI=1S/C32H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-32H2,1-2H3 |

InChI Key |

XQGKXDJVCUKTNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Natural Occurrence and Biogenic Pathways of Dotriacont 9 Ene

Phytochemical Investigations and Isolation from Plant Species

Occurrence in Artabotrys odoratissimus Leaves

Phytochemical studies on the leaves of Artabotrys odoratissimus, a plant belonging to the Annonaceae family, have led to the isolation of a variety of long-chain hydrocarbons. Notably, research has identified the presence of Dotriacont-7-ene , a positional isomer of Dotriacont-9-ene, within the leaf extracts of this plant. researchgate.netscispace.comacademicjournals.orgresearchgate.netnottingham.ac.ukcsic.es The isolation of this compound was achieved through techniques such as soxhlet extraction using n-hexane, followed by chromatographic and spectroscopic analysis to elucidate its structure. csic.es

While direct evidence for the presence of this compound in Artabotrys odoratissimus is not documented in the reviewed literature, the confirmed isolation of its isomer, Dotriacont-7-ene, is significant. The co-occurrence of different positional isomers of long-chain alkenes is a known phenomenon in plant biochemistry.

Comparative Analysis of Long-Chain Alkene Profiles in Related Botanical Sources

The Annonaceae family, to which Artabotrys odoratissimus belongs, is known for producing a diverse array of long-chain fatty acids and their derivatives, including hydrocarbons. researchgate.net For instance, analysis of the bark of Annona squamosa, another member of the Annonaceae family, revealed a series of saturated n-alkanes. nih.gov While this particular study did not identify unsaturated hydrocarbons, the genetic and biosynthetic machinery for producing long carbon chains is clearly present within the family.

The presence of Dotriacont-7-ene in Artabotrys odoratissimus alongside other long-chain compounds such as tetratriacont-10,19-diene suggests a metabolic pathway capable of generating very long-chain unsaturated hydrocarbons. nottingham.ac.ukcsic.es It is plausible that other isomers, including this compound, could be present in minor quantities or in other species within the Annonaceae family that have not yet been exhaustively studied.

Postulated Biosynthetic Routes for Very Long-Chain Monoenes

The biosynthesis of very long-chain monoenes like this compound in plants is an extension of the fatty acid synthesis pathway. This process begins in the plastids with the formation of C16 and C18 fatty acids. nih.gov These are then exported to the endoplasmic reticulum for further elongation.

The key steps in the formation of a very long-chain monoene are:

Elongation: A fatty acid elongase (FAE) complex sequentially adds two-carbon units from malonyl-CoA to the initial fatty acid chain. This process involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction. nih.govplos.org

Desaturation: To introduce a double bond, a desaturase enzyme acts on the saturated fatty acid chain. The position of the double bond is determined by the specific type of desaturase enzyme. For the formation of an oleic acid precursor (C18:1Δ9), a Δ9-stearoyl-ACP desaturase is responsible. researchgate.net

Decarboxylation Pathway: The final step to produce a hydrocarbon from a very long-chain fatty acid is believed to occur via a decarboxylation pathway, where the carboxylic acid group is removed, resulting in an alkane or alkene of one carbon atom less.

Therefore, the biosynthesis of this compound would likely involve the elongation of a shorter-chain fatty acid to a 32-carbon saturated fatty acid (dotriacontanoic acid), followed by the action of a specific desaturase to introduce a double bond at the C-9 position, and subsequent conversion to the corresponding alkene.

Environmental and Biological Distribution of Long-Chain Unsaturated Hydrocarbons

Long-chain unsaturated hydrocarbons are integral components of the epicuticular wax layer of many terrestrial plants, where they play a crucial role in protecting the plant from environmental stresses. These compounds are also found in various other biological and environmental systems.

Their distribution in sediments, for example, can provide valuable information about past vegetation and climates. researchgate.netumich.edu The chain length and degree of unsaturation of these hydrocarbons can be indicative of their source, with terrestrial vascular plants typically producing longer-chain alkanes. researchgate.net

Chemical Reactivity and Derivatizations of Dotriacont 9 Ene

Epoxidation Reactions of Long-Chain Alkenes

Epoxides are highly valuable intermediates in organic synthesis due to the reactivity of the oxirane ring, which enables the production of fine chemicals, polymers, and pharmaceuticals. mdpi.comnih.gov The epoxidation of alkenes, including long-chain varieties like dotriacont-9-ene, can be achieved through chemoenzymatic processes that are considered environmentally favorable. nih.gov

A promising and green alternative for the epoxidation of long-chain alkenes involves the use of unspecific peroxygenases (UPOs). mdpi.comnih.gov UPOs are robust, extracellular fungal enzymes that catalyze oxyfunctionalization reactions. researchgate.net Unlike other enzymes such as P450 monooxygenases, UPOs are more stable and only require hydrogen peroxide (H₂O₂) as a co-substrate, with water as the sole byproduct, making the process more efficient and environmentally friendly. mdpi.comresearchgate.net

Several UPOs have demonstrated the ability to catalyze the epoxidation of long-chain terminal alkenes (ranging from C12 to C20). mdpi.comnih.gov These enzymes, sourced from various fungi such as Cyclocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and Coprinopsis cinerea (rCciUPO), can effectively convert alkenes into their corresponding epoxides. mdpi.comnih.gov The process typically involves optimizing reaction parameters like cosolvent, pH, and H₂O₂ concentration to achieve high conversion rates. mdpi.comnih.gov In addition to epoxides, these enzymatic reactions can sometimes yield side products like alkenols and other hydroxylated derivatives. mdpi.comnih.gov

The general mechanism for chemoenzymatic epoxidation often involves a lipase (B570770) that catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. nih.gov This peroxy acid then acts as an oxygen carrier to epoxidize the alkene's double bond. nih.gov

The efficiency and selectivity of enzymatic epoxidation of long-chain alkenes vary significantly depending on the specific unspecific peroxygenase (UPO) used. mdpi.com Research on various UPOs has shown notable differences in substrate turnover and product distribution.

For instance, recombinant Coprinopsis cinerea UPO (rCciUPO) has been observed to provide the highest substrate turnover for the epoxidation of long-chain terminal alkenes. mdpi.comnih.gov In contrast, Marasmius rotula UPO (MroUPO) has demonstrated the highest selectivity towards the formation of the terminal epoxide, minimizing the formation of hydroxylation byproducts. mdpi.comnih.gov

Studies have shown that some UPOs, particularly those from ascomycetous species, can also hydroxylate the alkene at various positions along the alkyl chain, leading to a mixture of products. mdpi.com The chain length of the alkene can also influence the conversion rate, although MroUPO appears to be less affected by the substrate's chain length compared to other UPOs. mdpi.com The regioselectivity of these enzymes is a critical factor, with some UPOs from basidiomycete fungi primarily yielding epoxides, while others also produce hydroxylated derivatives. mdpi.com In the context of polyunsaturated fatty acids, UPOs have shown high regioselectivity, preferentially epoxidizing one of the double bonds. nih.gov

| Enzyme | Source Organism | Total Conversion (%) | Epoxide Formation (%) | Hydroxylated Products (%) |

|---|---|---|---|---|

| AaeUPO | Cyclocybe aegerita | Data not specified | Predominantly epoxide | Minor byproducts |

| MroUPO | Marasmius rotula | High | Highest selectivity | Minimal byproducts |

| rCciUPO | Coprinopsis cinerea | Highest turnover | High | Present |

| CglUPO | Chaetomium globosum | Moderate | Moderate | Significant hydroxylation |

| rHinUPO | Humicola insolens | Moderate | Moderate | Significant hydroxylation |

Radical-Induced Molecular Cross-Linking in Hydrocarbon Systems

The covalent linking of polymer chains to form a more rigid, stable structure is known as cross-linking. acs.orgwikipedia.org In hydrocarbon systems, this can be induced by radicals, leading to the formation of networked materials with altered physical properties. nih.gov

One method to initiate radical formation in hydrocarbons is through C-H bond activation. rsc.org Theoretical studies based on first-principles calculations have shown that bombarding hydrocarbon chains with hydrogen atoms can lead to the abstraction of hydrogen from the chains. mdpi.com This process forms a stable H₂ molecule and leaves behind carbon-centered radicals on the hydrocarbon backbone. mdpi.com

This C-H activation is a critical step for inducing cross-linking. The resulting carbon radicals are highly reactive and can subsequently form new carbon-carbon bonds. mdpi.com This technique provides a pathway for transforming individual hydrocarbon chains into a cross-linked network. The activation of C-H bonds can also be achieved through other methods, such as using transition metal catalysts, which can proceed via mechanisms like electrophilic activation or oxidative addition. mdpi.com

Once carbon radicals are generated on adjacent hydrocarbon chains, they can readily form a direct C-C single bond, resulting in a cross-link. mdpi.com This process is energetically favorable and leads to the stabilization of the system. mdpi.com The formation of these cross-links transforms individual molecules into a larger, interconnected network, which can be described as a polymeric film. mdpi.com

The properties of these cross-linked materials are highly dependent on the density of the cross-links. wikipedia.org Characterization of such films can be performed using various techniques. For example, Differential Scanning Calorimetry (DSC) can be used to study the thermal properties and the mobility of the polymer chains, while X-ray diffraction (XRD) can confirm the amorphous nature of the cross-linked polymers. mdpi.com The degree of cross-linking can also be assessed through swelling tests, where a more densely cross-linked material will exhibit less swelling in a suitable solvent. wikipedia.org The formation of cross-linked films from long-chain hydrocarbons can lead to materials with enhanced rigidity and thermal stability. wikipedia.orgmdpi.com

Functionalization Reactions of Olefinic Bonds

The double bond in this compound is a versatile functional group that can undergo a wide array of chemical transformations beyond epoxidation. nih.gov These reactions allow for the introduction of various functional groups, significantly expanding the synthetic utility of this long-chain alkene.

One of the most fundamental reactions of an alkene is hydrogenation. In this process, two hydrogen atoms are added across the double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel, to yield the corresponding saturated alkane, dotriacontane. libretexts.orgpressbooks.pub This addition reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org

Other functionalization reactions at the olefinic C(sp²)–H bonds can also be achieved through various catalytic systems. rsc.orgnih.gov These methods can introduce new carbon-carbon or carbon-heteroatom bonds. For example, dealkenylative functionalization allows for the cleavage of a C(sp³)–C(sp²) bond adjacent to the double bond and the installation of new functional groups. nih.gov Furthermore, allylic C(sp³)–H bonds, those adjacent to the double bond, can also be functionalized using transition metal catalysts like rhodium(III), providing another route for derivatization. snnu.edu.cn Ozonolysis represents a deconstructive functionalization, cleaving the double bond to form carbonyl compounds. researchgate.net

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Metal Catalyst (Pd, Pt, Ni) | Alkane | libretexts.orgpressbooks.pub |

| Epoxidation | Peroxy acids, UPOs + H₂O₂ | Epoxide | mdpi.comnih.gov |

| Ozonolysis | O₃, followed by workup | Aldehydes/Ketones | researchgate.net |

| Allylic Amination | Rh(III) catalyst, Amine source | Allylic Amine | snnu.edu.cn |

| Heck Reaction | Aryl/Vinyl Halide, Pd catalyst, Base | Substituted Alkene | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Dotriacont 9 Ene

High-Resolution Chromatographic Separation Techniques

Chromatography is essential for isolating Dotriacont-9-ene from complex mixtures and for separating its isomers. The choice of technique depends on the specific analytical goal, whether it be resolving geometric isomers or identifying individual components within a sample.

Silver ion chromatography, particularly Ag-HPLC, is a powerful technique for separating unsaturated compounds based on the number, configuration (cis/trans), and position of their double bonds. researchgate.net The separation mechanism relies on the reversible interaction between the π-electrons of the double bond in this compound and silver ions immobilized on the stationary phase.

This interaction is sensitive to the stereochemistry of the double bond. Generally, trans isomers interact less strongly with the silver ions and therefore elute faster than their corresponding cis isomers. researchgate.netmdpi.com The retention time also increases with the number of double bonds in a molecule. researchgate.net This allows for the high-resolution separation of a mixture containing both cis- and trans-Dotriacont-9-ene, which would be challenging to resolve using other methods. The chromatographic resolution can be influenced by factors such as column temperature, with lower temperatures sometimes providing better separation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including long-chain cuticular hydrocarbons (CHCs) like this compound. mdpi.comnih.gov In this hyphenated technique, the gas chromatograph first separates the components of a mixture based on their boiling points and interactions with the capillary column. nist.gov As each component, such as this compound, elutes from the column at a specific retention time, it enters the mass spectrometer.

The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. nist.gov This mass spectrum serves as a chemical "fingerprint." By comparing the obtained spectrum to reference spectra in extensive libraries, the identity of the compound can be confirmed. thermofisher.com GC-MS is widely used in fields like forensic entomology and chemical ecology to identify the specific hydrocarbon profiles of insects, which often include a variety of long-chain alkanes and alkenes. mdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General application)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. numberanalytics.comhyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the connectivity and chemical environment of atoms. egyankosh.ac.in

For this compound, ¹H NMR spectroscopy can distinguish between the different types of protons present. The olefinic protons directly attached to the double bond (-CH=CH-) typically appear as a multiplet in the chemical shift range of 5.3–5.4 ppm. nih.govphcogj.com The allylic protons, which are on the carbon atoms adjacent to the double bond (-CH₂-CH=), resonate at approximately 2.0 ppm. nih.gov The numerous methylene (B1212753) protons of the long aliphatic chains form a large, overlapping signal around 1.2–1.4 ppm, while the terminal methyl group protons appear at about 0.9 ppm. nih.govphcogj.com

| Nucleus | Structural Unit | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Olefinic (-CH=CH-) | ~5.3 - 5.4 |

| Allylic (-CH₂-CH=) | ~2.0 | |

| Aliphatic Chain (-(CH₂)n-) | ~1.2 - 1.4 | |

| Terminal Methyl (-CH₃) | ~0.9 | |

| ¹³C | Olefinic (-C=C-) | ~130 |

| Allylic (-CH₂-C=) | ~27 - 33 | |

| Aliphatic Chain (-CH₂-) | ~22 - 32 | |

| Terminal Methyl (-CH₃) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification (General application)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acenet.edulibretexts.org The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. vscht.cz

An IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its alkene nature and hydrocarbon backbone. The key absorptions include:

=C-H Stretch: A moderate absorption band appearing just above 3000 cm⁻¹ (typically in the 3000-3100 cm⁻¹ range) is indicative of the C-H bonds where the carbon is part of a double bond (sp² hybridized). orgchemboulder.compressbooks.pub

-C-H Stretch: Strong, sharp absorption bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the numerous C-H bonds on the sp³ hybridized carbons of the long alkyl chains. pressbooks.pub

C=C Stretch: A weak to medium intensity band in the 1640-1680 cm⁻¹ region signifies the stretching vibration of the carbon-carbon double bond. orgchemboulder.compressbooks.pub The intensity of this peak can be very weak if the double bond is symmetrically substituted. spcmc.ac.in

=C-H Bend: Strong bands in the "fingerprint region" of the spectrum, between 650 cm⁻¹ and 1000 cm⁻¹, are due to the out-of-plane bending of the =C-H bonds. orgchemboulder.com The exact position of these bands can provide clues about the substitution pattern of the alkene (e.g., cis vs. trans).

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | =C-H (sp²) | 3000 - 3100 | Medium |

| C-H Stretch | -C-H (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Weak to Medium |

| C-H Bend | =C-H | 650 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (General application)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides two critical pieces of information for structural characterization: the molecular weight of the compound and structural details derived from its fragmentation pattern. acdlabs.comuwo.ca

When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺•). uwo.ca The m/z value of this molecular ion directly corresponds to the molecular weight of the compound (448.8 g/mol ). nih.gov

Due to the high energy imparted during ionization (especially in Electron Ionization or EI), the molecular ion is often unstable and breaks apart into smaller, charged fragments. msu.eduuni-saarland.de For long-chain hydrocarbons, this fragmentation is not random. It typically involves the cleavage of C-C bonds, leading to a characteristic series of peaks in the mass spectrum separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. ntu.edu.sgjove.comjove.com The resulting cluster of peaks is a hallmark of a long aliphatic chain. whitman.edu While the fragmentation pattern provides clear evidence of the long-chain hydrocarbon structure, pinpointing the exact location of the double bond from a standard EI mass spectrum can be challenging, as the double bond can migrate during the fragmentation process.

Computational and Theoretical Investigations of Dotriacont 9 Ene

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

The conformational landscape of a long-chain alkene like Dotriacont-9-ene is vast due to the rotation around its numerous carbon-carbon single bonds. Understanding the preferred three-dimensional arrangements is fundamental to predicting its physical and chemical properties. Molecular mechanics (MM) and quantum chemical (QC) calculations are the primary tools for this purpose. umanitoba.ca

Quantum chemical calculations, such as Hartree-Fock (HF) and post-HF methods, provide a more rigorous, physics-based description of molecular structure and energy by solving the Schrödinger equation. u-tokyo.ac.jpqulacs.org Though more computationally demanding, they offer higher accuracy. Hybrid methods, like Quantum Mechanics/Molecular Mechanics (QM/MM), are also employed, where the chemically active region (e.g., around the double bond) is treated with QC methods and the rest of the long alkyl chain is treated with MM. u-tokyo.ac.jp

Research on analogous long-chain alkanes, such as dotriacontane, has utilized these methods to study adsorption and monolayer structures. hu-berlin.de Studies on flexible molecules demonstrate that even small energy differences (less than 2 kcal/mol) between conformers can mean that multiple conformations are accessible at ambient temperatures. ethz.ch The analysis often focuses on key dihedral angles, particularly around the C=C double bond and in the adjacent alkyl segments, to identify the most stable, low-energy conformations. ethz.ch

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Computational Cost | Level of Theory | Typical Application |

|---|---|---|---|

| Molecular Mechanics (MM) | Low | Classical | Initial screening of thousands of conformers, dynamics simulations. |

| Quantum Chemistry (QC) | High | Quantum Mechanical | High-accuracy energy and geometry optimization of key conformers. |

| QM/MM | Medium | Hybrid | Systems where a specific site's electronic structure is crucial. |

Computational Modeling of Reaction Mechanisms and Transition States for Alkene Synthesis

The synthesis of a specific isomer of a long-chain alkene like this compound requires precise control over the reaction conditions. The Wittig reaction is a cornerstone method for creating carbon-carbon double bonds with high regioselectivity. libretexts.org Computational modeling is instrumental in understanding the reaction mechanism and predicting the stereochemical outcome (i.e., the ratio of Z to E isomers). researchgate.netorganic-chemistry.org

Theoretical studies of the Wittig reaction mechanism focus on identifying the key intermediates and transition states. pitt.edu The reaction proceeds through the formation of a four-membered ring intermediate, an oxaphosphetane, which then decomposes to the desired alkene and a phosphine (B1218219) oxide. libretexts.orgorganic-chemistry.org The stereoselectivity of the reaction is determined during the formation of this oxaphosphetane intermediate.

Computational models, often employing Density Functional Theory (DFT), can calculate the energy barriers for the transition states leading to the cis (or Z) and trans (or E) oxaphosphetanes. researchgate.net For non-stabilized ylides, which are typically used to generate Z-alkenes, calculations show that the transition state leading to the cis-oxaphosphetane is kinetically favored. researchgate.netpitt.edu By mapping the potential energy surface, chemists can rationalize why certain reactants and conditions favor one isomer over the other, guiding the experimental design of a synthesis for a target like (Z)-Dotriacont-9-ene. nih.govrsc.org

Table 2: Hypothetical Calculated Energy Barriers for Wittig Reaction Transition States This table presents representative data for a generic non-stabilized ylide reaction leading to an alkene.

| Transition State | Path | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS1 | Leads to cis-oxaphosphetane | 10.5 | Z-alkene |

| TS2 | Leads to trans-oxaphosphetane | 12.8 | E-alkene |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and popular quantum mechanical method for investigating the electronic structure of molecules. wikipedia.org It provides a balance between computational cost and accuracy, making it suitable for systems as large as this compound. researchgate.net DFT calculations can elucidate the distribution of electrons within the molecule and predict its chemical reactivity.

Key parameters derived from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For an alkene, the HOMO is typically associated with the π-orbital of the C=C double bond, making it the primary site for electrophilic attack.

DFT can also be used to calculate other reactivity descriptors, such as the molecular electrostatic potential (MEP), which maps the charge distribution and identifies electron-rich and electron-poor regions of the molecule. For this compound, the region around the double bond is expected to have the highest electron density, confirming its role as the reactive center of the molecule. Although DFT has known limitations, such as self-interaction errors and challenges in describing van der Waals forces perfectly, corrections and modern functionals have greatly improved its predictive power for large organic molecules. researchgate.netpitt.edu Studies on long-chain alkenes have shown that DFT can encounter challenges with highly polarizable, conjugated systems, but it remains a vital tool for understanding their fundamental electronic properties. arxiv.org

Future Research Directions and Emerging Paradigms for Dotriacont 9 Ene

Development of Highly Sustainable and Environmentally Benign Synthesis Routes

The traditional synthesis of long-chain alkenes often relies on petrochemical feedstocks and energy-intensive processes. rsc.org Consequently, a major focus of future research is the development of green and sustainable methods for producing Dotriacont-9-ene.

Biocatalytic Approaches: Microbial synthesis is a promising avenue for the sustainable production of alkenes. nih.gov Engineered microorganisms, such as Pichia pastoris, have been developed to produce long-chain α-alkenes from renewable feedstocks like methanol. nih.gov This is achieved by introducing and optimizing metabolic pathways for the decarboxylation of fatty acids. nih.gov There are two primary metabolic pathways for producing alkanes and alkenes: elongation–decarboxylation and head-to-head condensation, both of which utilize fatty acid intermediates. nih.gov

| Synthesis Route | Feedstock | Key Advantages | Current Challenges |

|---|---|---|---|

| Petrochemical Cracking | Petroleum | Established technology, high throughput | Non-renewable, energy-intensive, environmental concerns rsc.org |

| Alcohol Dehydration | Bio-alcohols | Renewable feedstock, potentially greener rsc.org | Requires efficient and selective catalysts rsc.org |

| Microbial Synthesis | Sugars, methanol, biomass nih.gov | Highly sustainable, renewable, operates under mild conditions nih.gov | Low yields, requires extensive metabolic engineering nih.gov |

| Chemoenzymatic Processes | Triglycerides, fatty acids nih.gov | Direct conversion of renewable fats and oils nih.gov | Process optimization and catalyst stability nih.gov |

Green Chemistry Innovations: Recent advancements in green chemistry offer new tools for alkene synthesis. researchgate.netijsetpub.com Photocatalytic methods that convert abundant feedstocks like carboxylic acids, alcohols, and alkanes directly into alkenes are being explored. sciencedaily.com These methods often operate under mild, light-powered conditions, reducing energy consumption and minimizing waste. sciencedaily.com Additionally, the use of sustainable catalysts, such as those derived from chitosan, is being investigated for reactions like aldol (B89426) condensation to produce long-chain hydrocarbons. researchgate.net

Elucidation of Novel Chemical Transformations and Derivatizations

The carbon-carbon double bond in this compound is a reactive site that allows for a wide range of chemical modifications. Future research will focus on exploring novel transformations to create valuable derivatives.

Functionalization of the Double Bond:

Alkene Metathesis: This powerful reaction allows for the redistribution of alkene fragments, enabling the synthesis of new alkenes with different chain lengths and functionalities. wikipedia.org Cross-metathesis, for example, can be used to introduce functional groups into the long hydrocarbon chain. ifpenergiesnouvelles.frlibretexts.org Ruthenium-based catalysts are often employed in these transformations. ifpenergiesnouvelles.fr

Epoxidation: The conversion of the alkene to an epoxide introduces a highly reactive three-membered ring, which can be opened by various nucleophiles to produce a wide array of functionalized products. mdpi.com Efforts are underway to develop more energy-efficient and sustainable epoxidation processes. mdpi.com

Radical-Mediated Functionalization: This approach allows for the introduction of various functional groups, such as azides, at positions allylic or homoallylic to the double bond. nih.gov This provides a pathway to complex, multi-substituted molecules. nih.gov

Remote Functionalization: A significant challenge in the chemistry of long-chain hydrocarbons is the selective functionalization of C-H bonds far from the existing functional group. Emerging strategies combine alkene isomerization with functionalization, allowing for the "walking" of a functional group along the carbon chain to a desired position. thieme.de

| Reaction Type | Product Class | Potential Applications |

|---|---|---|

| Epoxidation | Epoxides, Diols | Surfactants, lubricants, polymers, fine chemicals mdpi.com |

| Metathesis | New Alkenes, Polymers | Specialty chemicals, advanced materials wikipedia.orglibretexts.org |

| Hydroformylation | Aldehydes, Alcohols | Plasticizers, detergents |

| Hydrogenation | Dotriacontane (alkane) | Lubricants, phase-change materials |

| Radical Addition | Functionalized Alkanes (e.g., azides) | Chemical intermediates, bioactive molecules nih.gov |

Comprehensive Understanding of Biological Roles and Metabolic Pathways

Very-long-chain fatty acids (VLCFAs) and their derivatives, including alkenes like this compound, play crucial roles in various biological systems. nih.govnih.gov A deeper understanding of these roles and the metabolic pathways involved is a key area of future research.

Occurrence and Function in Nature: Long-chain alkenes are found in the cuticular waxes of plants, where they form a protective barrier against water loss and environmental stress. nih.gov They are also components of insect pheromones, playing a role in chemical communication. The biosynthesis of these compounds in organisms like the microalga Chlamydomonas reinhardtii and the bacterium Micrococcus luteus involves the head-to-head condensation of fatty acids. nih.govasm.org

Metabolic Pathways: The biosynthesis of long-chain alkenes is closely linked to fatty acid metabolism. wikipedia.org In many organisms, fatty acids are elongated by a series of enzymes to produce VLCFAs, which can then be converted to alkenes. nih.govrsc.org In some bacteria, the anaerobic metabolism of alkenes can proceed through the oxidation of the double bond or the addition of carbon atoms at various positions along the chain. nih.gov

Predictive Modeling and Design of this compound Analogs with Tailored Properties

Computational chemistry and artificial intelligence are becoming indispensable tools for accelerating the discovery and design of new molecules with desired properties. siemens.com

Predicting Physicochemical Properties: Machine learning models, such as linear regression and support vector regression, are being developed to accurately predict the thermochemical properties of long-chain hydrocarbons. nih.govacs.org These models can estimate properties like enthalpy of formation, Gibbs free energy, and viscosity, which are crucial for designing lubricants and fuels. nih.govchemeurope.comsyngeneintl.com

Q & A

Q. What are the established experimental protocols for synthesizing Dotriacont-9-ene, and how can purity be optimized?

Synthesis typically involves catalytic hydrogenation or Wittig reactions, with purity optimization requiring gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry for verification . Precise temperature control during reaction steps (e.g., 60–80°C for hydrogenation) minimizes side products. Column chromatography with hexane/ethyl acetate gradients (9:1 ratio) is recommended for isolation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with alkene protons appearing at δ 5.2–5.4 ppm (¹H) and carbons at ~125–130 ppm (¹³C). Infrared (IR) spectroscopy (C=C stretch at ~1650 cm⁻¹) and mass spectrometry (parent ion at m/z 450) provide complementary validation. Data should be cross-referenced with published spectra of analogous alkenes to resolve ambiguities .

Q. How should thermodynamic properties (e.g., melting point, solubility) of this compound be systematically measured?

Differential scanning calorimetry (DSC) is preferred for melting point determination (heating rate: 5°C/min under nitrogen). Solubility studies require gravimetric analysis in solvents like hexane or toluene, with triplicate measurements to ensure reproducibility. Report values as mean ± standard deviation (SD), rounded to three significant figures .

Advanced Research Questions

Q. What computational modeling approaches are effective in predicting the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density around the double bond to predict regioselectivity in reactions like epoxidation. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate models. Use software suites like Gaussian or ORCA for reproducibility .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound derivatives?

Contradictions may arise from conformational isomerism or impurities. Employ variable-temperature NMR to distinguish dynamic effects (e.g., coalescence temperatures) and 2D techniques (COSY, HSQC) to assign overlapping signals. Re-crystallize samples or use preparative GC to isolate isomers before re-analysis .

Q. What statistical methods are appropriate for analyzing discrepancies in this compound’s bioactivity data across studies?

Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, cell line variability). Use Fisher’s exact test or chi-square tests to assess categorical data significance, reporting p-values with 95% confidence intervals. Meta-analyses should adhere to PRISMA guidelines for transparency .

Q. How should researchers design experiments to investigate the environmental stability of this compound under varying conditions?

Use accelerated degradation studies (e.g., exposure to UV light, humidity chambers) with gas chromatography-mass spectrometry (GC-MS) to track decomposition products. Control for oxygen levels and light intensity, and employ kinetic modeling (pseudo-first-order rate constants) to extrapolate half-lives. Include negative controls with inert matrices .

Methodological and Analytical Considerations

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Standardize protocols using IUPAC guidelines, detailing reaction times, solvent grades, and instrument calibration. Share raw spectral data and chromatograms in supplementary materials. Cross-validate results through inter-laboratory studies, reporting intraclass correlation coefficients (ICC) for key metrics .

Q. How can researchers address gaps in the literature regarding this compound’s isomerization pathways?

Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., deuterium at C9) to trace mechanistic pathways. Combine tandem MS/MS with computational transition-state modeling to identify intermediates. Systematically review patents and non-English journals (e.g., via Scopus or Web of Science) to locate undercited data .

Q. What frameworks are recommended for critically evaluating conflicting hypotheses about this compound’s biological interactions?

Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in bioactivity studies. Use systematic review tools like ROBIS to evaluate bias in existing literature. For in vitro/in vivo discrepancies, compare dose-response curves and metabolic stability assays .

Data Presentation and Reporting

Q. How should complex datasets (e.g., reaction yields, spectroscopic assignments) be structured in publications?

Present numerical data in tables with clear headers (e.g., "Reaction Conditions," "Yield (%)"), aligning decimal points. Use schematics for reaction pathways and highlight key spectral peaks in annotated figures. Follow journal-specific guidelines for significant figures and error margins (e.g., ±0.1°C for melting points) .

Q. What are best practices for discussing limitations in studies involving this compound?

Categorize limitations as methodological (e.g., instrument sensitivity), theoretical (e.g., assumption of ideal gas behavior), or contextual (e.g., limited sample size). Propose follow-up experiments (e.g., high-pressure DSC for phase behavior) to address gaps. Avoid speculative claims unsupported by data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.